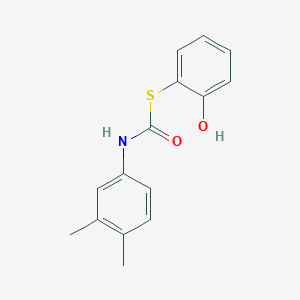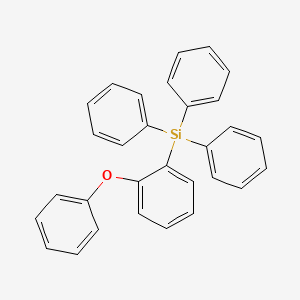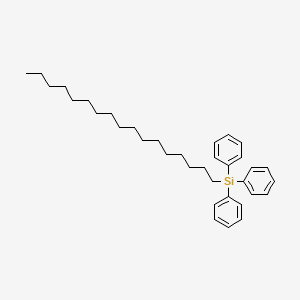
1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-2,4,5-triphenyl-1H-imidazol ist eine organische Verbindung, die zur Familie der Imidazole gehört. Imidazole sind heterocyclische Verbindungen, die Stickstoffatome an den Positionen 1 und 3 eines fünfgliedrigen Rings enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer 4-Methylphenylgruppe und drei Phenylgruppen aus, die an den Imidazolring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-Methylphenyl)-2,4,5-triphenyl-1H-imidazol beinhaltet typischerweise die Kondensation von Benzil, 4-Methylbenzaldehyd und Ammoniumacetat in Gegenwart eines geeigneten Lösungsmittels wie Essigsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird nach der Reinigung durch Umkristallisation erhalten.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für 1-(4-Methylphenyl)-2,4,5-triphenyl-1H-imidazol nicht gut dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung der Laborsynthese. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung von industriellen Lösungsmitteln und der Einsatz von Durchflussreaktoren zur Steigerung der Ausbeute und Effizienz.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(4-Methylphenyl)-2,4,5-triphenyl-1H-imidazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Elektrophile aromatische Substitutionsreaktionen können an den Phenylringen auftreten, die durch Reagenzien wie Halogene oder Nitriermittel erleichtert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Chlorgas in Gegenwart eines Lewis-Säure-Katalysators.
Wichtigste gebildete Produkte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-2,4,5-triphenyl-1H-imidazol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Ligand in der Koordinationschemie und als Baustein in der organischen Synthese verwendet.
Biologie: Untersucht wegen seines Potenzials als antimikrobielles und Antikrebsmittel.
Medizin: Erforscht wegen seiner pharmakologischen Eigenschaften, einschließlich entzündungshemmender und schmerzlindernder Wirkungen.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie organischer Halbleiter und Leuchtdioden eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Methylphenyl)-2,4,5-triphenyl-1H-imidazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es Enzyme oder Rezeptoren hemmen, was zu therapeutischen Wirkungen führt. So kann es beispielsweise an DNA oder Proteine binden und so zelluläre Prozesse stören und zytotoxische Wirkungen gegen Krebszellen zeigen. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 1-(4-methylphenyl)-2,4,5-triphenyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors, leading to therapeutic effects. For example, it can bind to DNA or proteins, disrupting cellular processes and exhibiting cytotoxic effects against cancer cells. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(4-Methylphenyl)-2,4,5-triphenyl-1H-pyrazol
- 1-(4-Methylphenyl)-2,4,5-triphenyl-1H-triazol
- 1-(4-Methylphenyl)-2,4,5-triphenyl-1H-tetrazol
Einzigartigkeit
1-(4-Methylphenyl)-2,4,5-triphenyl-1H-imidazol ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins des Imidazolrings einzigartig. Diese Struktur verleiht ihm ausgeprägte chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht. Im Vergleich zu seinen Analogen kann es eine unterschiedliche Reaktivität, Stabilität und pharmakologische Profile aufweisen, was sein Potenzial für spezialisierte Anwendungen unterstreicht.
Eigenschaften
CAS-Nummer |
16112-36-0 |
|---|---|
Molekularformel |
C28H22N2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-2,4,5-triphenylimidazole |
InChI |
InChI=1S/C28H22N2/c1-21-17-19-25(20-18-21)30-27(23-13-7-3-8-14-23)26(22-11-5-2-6-12-22)29-28(30)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI-Schlüssel |
RFZBRFSCRBCSQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide](/img/structure/B11944307.png)


